molecular formula C16H15N B14115261 3,6-dimethyl-2-phenyl-1H-indole

3,6-dimethyl-2-phenyl-1H-indole

Cat. No.: B14115261
M. Wt: 221.30 g/mol
InChI Key: RJGLHORSTFYBSQ-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-phenyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . The compound’s structure consists of an indole core substituted with methyl groups at positions 3 and 6, and a phenyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dimethyl-2-phenyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . For instance, the reaction of 3,6-dimethylphenylhydrazine with acetophenone under acidic conditions can yield the desired indole derivative.

Industrial Production Methods: Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-2-phenyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: Reduced indole derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-2-phenyl-1H-indole involves its interaction with various molecular targets and pathways. For instance, it may bind to specific receptors or enzymes, modulating their activity and leading to biological effects . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

3,6-dimethyl-2-phenyl-1H-indole

InChI

InChI=1S/C16H15N/c1-11-8-9-14-12(2)16(17-15(14)10-11)13-6-4-3-5-7-13/h3-10,17H,1-2H3

InChI Key

RJGLHORSTFYBSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C

Origin of Product

United States

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